![molecular formula C41H40OS4 B14224592 2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one CAS No. 824975-75-9](/img/structure/B14224592.png)
2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes two hexyl-substituted bithiophene units attached to a fluorenone core. The presence of these bithiophene units imparts significant electronic properties to the compound, making it of interest in various scientific fields, particularly in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one typically involves multiple steps, starting with the preparation of the bithiophene units. These units are synthesized through a series of reactions, including bromination and coupling reactions. The final step involves the coupling of the bithiophene units to the fluorenone core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases like cesium carbonate (Cs2CO3) to facilitate the reactions .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The bithiophene units can undergo substitution reactions to introduce different substituents, which can further modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of bithiophene-substituted fluorenones with different electronic properties.
Scientific Research Applications
2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Its ability to absorb and emit light makes it useful in optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors.
Material Science: The compound can be used as a building block for the synthesis of novel materials with tailored electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it a potential candidate for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism by which 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one exerts its effects is primarily related to its electronic structure. The bithiophene units and the fluorenone core interact to create a conjugated system that facilitates the movement of electrons. This conjugation enhances the compound’s ability to participate in electronic and optoelectronic processes. The molecular targets and pathways involved include the interaction with light and the transfer of electrons within electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound that forms the basis for the bithiophene units in 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one.
5-Hexyl-2,2’-bithiophene: A hexyl-substituted derivative of bithiophene that shares structural similarities with the bithiophene units in the compound.
Fluorenone: The core structure of the compound, which can be modified with various substituents to create different derivatives.
Uniqueness
What sets 2,7-Bis(5’-hexyl[2,2’-bithiophen]-5-yl)-9H-fluoren-9-one apart from similar compounds is the combination of the fluorenone core with the hexyl-substituted bithiophene units. This unique structure imparts enhanced electronic and optical properties, making it particularly valuable in advanced scientific research and applications.
Properties
CAS No. |
824975-75-9 |
|---|---|
Molecular Formula |
C41H40OS4 |
Molecular Weight |
677.0 g/mol |
IUPAC Name |
2,7-bis[5-(5-hexylthiophen-2-yl)thiophen-2-yl]fluoren-9-one |
InChI |
InChI=1S/C41H40OS4/c1-3-5-7-9-11-29-15-19-37(43-29)39-23-21-35(45-39)27-13-17-31-32-18-14-28(26-34(32)41(42)33(31)25-27)36-22-24-40(46-36)38-20-16-30(44-38)12-10-8-6-4-2/h13-26H,3-12H2,1-2H3 |
InChI Key |
RFVGFUKDLMOGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)C6=CC=C(S6)C7=CC=C(S7)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


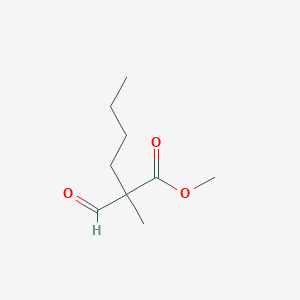
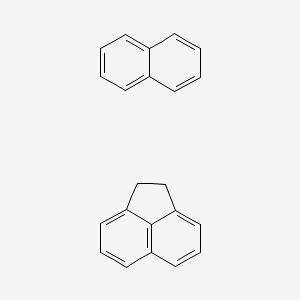
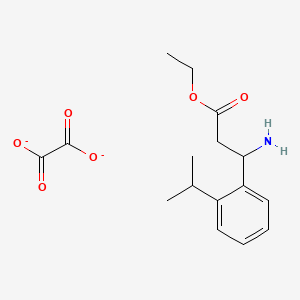
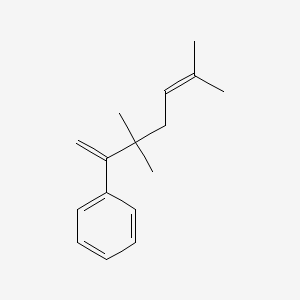
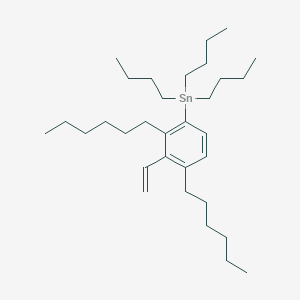
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
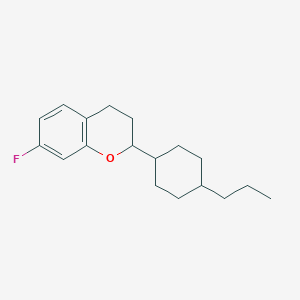

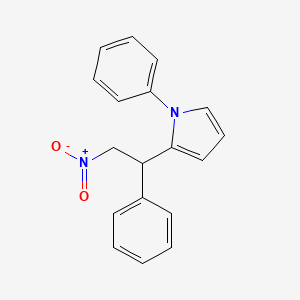

![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
